
Xiaochongliulin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Xiaochongliulin, also known as O-(2,4-dichloro-6-nitrophenyl) O,O-diethyl phosphorothioate, is a compound primarily used as an insecticide. It is recognized for its effectiveness in controlling a wide range of pests in agricultural settings. The compound has the molecular formula C10H12Cl2NO5PS and a molecular weight of 360.15 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Xiaochongliulin involves the reaction of 2,4-dichloro-6-nitrophenol with diethyl phosphorochloridothioate. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products .
化学反応の分析
Types of Reactions
Xiaochongliulin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: The nitro group in this compound can be reduced to an amino group under specific conditions.
Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Various oxidized derivatives of this compound.
Reduction: Amino derivatives of this compound.
Substitution: Substituted phosphorothioate derivatives.
科学的研究の応用
Xiaochongliulin has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of pesticides.
Biology: Studied for its effects on various biological systems, including its impact on insect physiology and behavior.
Medicine: Investigated for its potential use in developing new insecticidal formulations with improved efficacy and safety profiles.
Industry: Utilized in the formulation of agricultural products to enhance pest control measures.
作用機序
Xiaochongliulin exerts its insecticidal effects by inhibiting acetylcholinesterase, an enzyme crucial for the proper functioning of the nervous system in insects. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine at nerve synapses, leading to continuous nerve signal transmission, paralysis, and eventually death of the insect .
類似化合物との比較
Similar Compounds
Chlorpyrifos: Another organophosphate insecticide with a similar mechanism of action.
Diazinon: An organophosphate insecticide used for similar purposes.
Malathion: A widely used organophosphate insecticide with a similar chemical structure.
Uniqueness
Xiaochongliulin is unique due to its specific chemical structure, which provides it with distinct physicochemical properties and a specific spectrum of activity against various pests. Its effectiveness and relatively lower toxicity to non-target organisms make it a valuable tool in integrated pest management .
特性
CAS番号 |
171605-91-7 |
|---|---|
分子式 |
C10H12Cl2NO5PS |
分子量 |
360.15 g/mol |
IUPAC名 |
(2,4-dichloro-6-nitrophenoxy)-diethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H12Cl2NO5PS/c1-3-16-19(20,17-4-2)18-10-8(12)5-7(11)6-9(10)13(14)15/h5-6H,3-4H2,1-2H3 |
InChIキー |
LVHRDEVAWFGKBI-UHFFFAOYSA-N |
正規SMILES |
CCOP(=S)(OCC)OC1=C(C=C(C=C1Cl)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



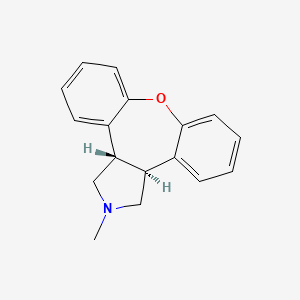
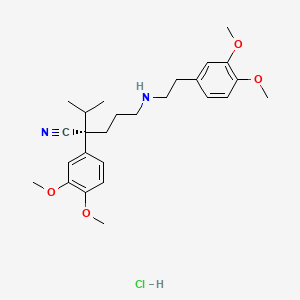
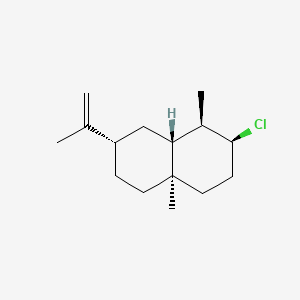
![[S-[R*,R*-(E)]]-3,7,11-Trimethyl-2,10-dodecadiene-1,6,7-triol 1-Acetate](/img/structure/B13434993.png)
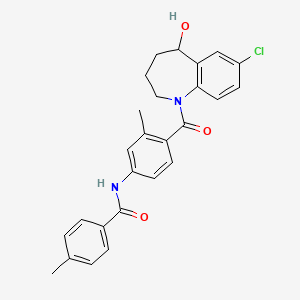
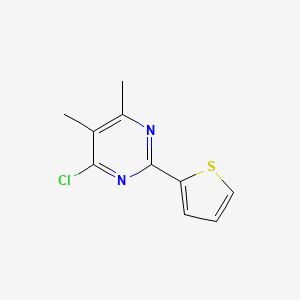
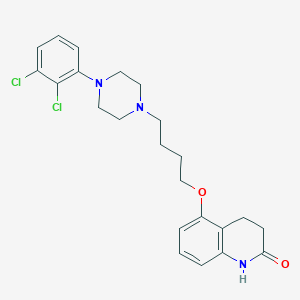
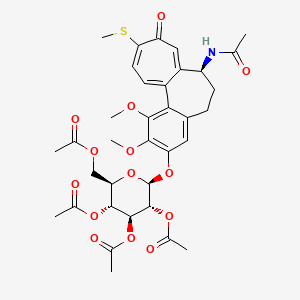
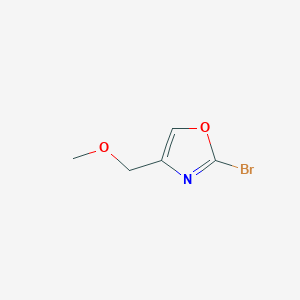
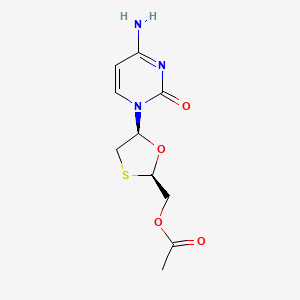
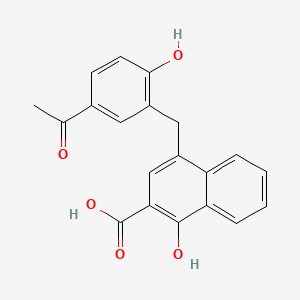
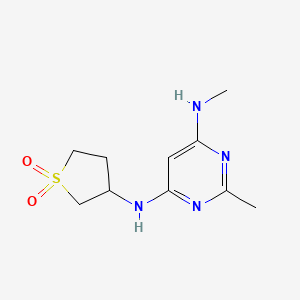
![(1S,2S,3S,5R,6S)-2-amino-3-fluoro-6-[(1S)-1-[(1R,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxycarbonyloxyethoxy]carbonylbicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13435070.png)
